molecular formula C19H11ClF6N4OS B10943646 3-(4-chlorophenyl)-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

3-(4-chlorophenyl)-1-[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol

Cat. No.: B10943646
M. Wt: 492.8 g/mol
InChI Key: YYYCAKXDRYEVSG-UHFFFAOYSA-N
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Description

3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, a thienyl group, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL typically involves multi-step organic reactionsThe trifluoromethyl groups are often introduced using reagents such as trifluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and thienyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Lacks the trifluoromethyl group on the pyrimidine ring.

    3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-6-(METHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of multiple trifluoromethyl groups in 3-(4-CHLOROPHENYL)-1-[4-(2-THIENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-5-OL enhances its chemical stability and biological activity, making it unique compared to similar compounds. These trifluoromethyl groups contribute to the compound’s lipophilicity and ability to interact with biological targets.

Properties

Molecular Formula

C19H11ClF6N4OS

Molecular Weight

492.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]-3-(trifluoromethyl)-4H-pyrazol-3-ol

InChI

InChI=1S/C19H11ClF6N4OS/c20-11-5-3-10(4-6-11)13-9-17(31,19(24,25)26)30(29-13)16-27-12(14-2-1-7-32-14)8-15(28-16)18(21,22)23/h1-8,31H,9H2

InChI Key

YYYCAKXDRYEVSG-UHFFFAOYSA-N

Canonical SMILES

C1C(=NN(C1(C(F)(F)F)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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